molecular formula C11H18O3 B2897383 3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287274-12-6

3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2897383
CAS RN: 2287274-12-6
M. Wt: 198.262
InChI Key: POTIQVCFMULSQY-UHFFFAOYSA-N
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Description

“3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O4 . It is a solid substance at 20 degrees Celsius . This compound belongs to the class of bicyclo[1.1.1]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups .


Synthesis Analysis

The synthesis of similar compounds, such as Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, has been described in the literature . The process involves the photochemical reaction between propellane and diacetyl, followed by a haloform reaction to afford the desired compound .


Molecular Structure Analysis

The molecular weight of “3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is 170.16 . The compound appears as a white to orange to green powder or crystal .


Physical And Chemical Properties Analysis

“3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a solid at 20 degrees Celsius . It has a melting point ranging from 138.0 to 142.0 degrees Celsius .

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

Bicyclo[1.1.1]pentanes, including “3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid”, are now used in drug discovery research, and the demand for these building blocks is growing exponentially . They are particularly valuable for expanding the chemical space of this important scaffold .

properties

IUPAC Name

3-(4-methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-5-3-2-4-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIQVCFMULSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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